TRV120056
Description
Overview of the Renin-Angiotensin System (RAS) and its Diverse Peptidic Components
The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular, renal, and adrenal function, playing a pivotal role in regulating blood pressure and fluid and electrolyte balance. imrpress.comfrontiersin.org This system operates through a cascade of enzymes and peptide hormones. biosynth.com The classical pathway begins with the enzyme renin cleaving angiotensinogen (B3276523) to form the decapeptide Angiotensin I. frontiersin.orgahajournals.org Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I into the potent octapeptide Angiotensin II, the primary effector of the classical RAS. frontiersin.orgahajournals.org
However, the RAS is now understood to be far more complex, with an expanded network of peptides and enzymes. A key component of this expanded system is Angiotensin-Converting Enzyme 2 (ACE2), which can convert Angiotensin II into the heptapeptide (B1575542) Angiotensin-(1-7). bioscientifica.com Angiotensin-(1-7) often exhibits actions that counterbalance those of Angiotensin II, contributing to vasodilation and having anti-proliferative effects. bioscientifica.comnih.gov The discovery of these alternative pathways and peptides has revealed a more nuanced and balanced regulatory system.
The major peptidic components of the Renin-Angiotensin System are detailed in the table below.
| Peptide | Amino Acid Sequence | Primary Function |
| Angiotensin I | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH | Precursor to Angiotensin II |
| Angiotensin II | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH | Vasoconstriction, aldosterone (B195564) release |
| Angiotensin-(1-7) | H-Asp-Arg-Val-Tyr-Ile-His-Pro-OH | Vasodilation, counter-regulatory to Angiotensin II |
| Angiotensin-(1-9) | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-OH | Precursor to Angiotensin-(1-7) |
Structural Elucidation and Contextualization of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH as a Potential Angiotensin II Analogue
The peptide H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is an octapeptide, meaning it is composed of eight amino acids linked by peptide bonds. Its primary sequence begins with aspartic acid at the N-terminus and concludes with glycine (B1666218) at the C-terminus. vulcanchem.com A significant feature of this peptide is the presence of a proline residue at the seventh position, which introduces a characteristic kink in the peptide backbone, thereby limiting its conformational flexibility and potentially stabilizing its secondary structure. vulcanchem.com
Structurally, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is a close analogue of the endogenous peptide Angiotensin-(1-7). The first seven amino acids of its sequence are identical to Angiotensin-(1-7). The key difference is the C-terminal extension with a glycine residue. This modification, the substitution of the terminal carboxyl group of Angiotensin-(1-7) with a glycine, is hypothesized to increase the peptide's hydrophilicity and aqueous solubility. vulcanchem.com
Given its structural similarity to Angiotensin-(1-7), a known counter-regulator of Angiotensin II, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is positioned within research as a potential Angiotensin II analogue. Its study allows for the exploration of how modifications to the core Angiotensin-(1-7) structure influence its physicochemical properties and, by extension, its potential biological activity.
The physicochemical properties of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH are summarized in the following table.
| Property | Value | Source |
| Molecular Formula | C43H65N13O12 | Calculated |
| Molecular Weight | 956.1 g/mol | Calculated |
| Hydrogen Bond Donors | 14 | Calculated |
| Hydrogen Bond Acceptors | 16 | Calculated |
Note: The molecular formula and weight provided in the table are based on one available source and may differ slightly from other calculations due to variations in protonation state.
Structure
2D Structure
Properties
Molecular Formula |
C43H65N13O12 |
|---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChI Key |
LHGCUVPUBNGERS-FVSPLASQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Biophysical Characterization
Optimized Strategies for Solid-Phase Peptide Synthesis (SPPS) of Octapeptides
Solid-phase peptide synthesis (SPPS) has become the standard method for producing peptides like Angiotensin II due to its efficiency and amenability to automation. tandfonline.com The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. mdpi.com
Resin Selection and Coupling Chemistry
The choice of resin is a critical first step in SPPS, as it dictates the conditions for both peptide assembly and final cleavage. For the synthesis of a peptide with a C-terminal carboxylic acid like H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, several resins are suitable.
A common choice is a 2-chlorotrityl chloride (2-CTC) resin . researchgate.netpeptide.com This resin is highly acid-labile, which allows for the cleavage of the completed peptide under very mild acidic conditions, thus preserving acid-sensitive protecting groups on the amino acid side chains. researchgate.netrsc.org This is particularly advantageous for complex peptides. Another option is the Merrifield resin , which is a chloromethylated polystyrene-divinylbenzene copolymer. biosynth.com However, cleavage from Merrifield resin typically requires harsher conditions, such as treatment with strong acids like hydrogen fluoride (B91410) (HF). sigmaaldrich.com For Fmoc-based SPPS, resins like the Wang resin or Rink Amide resin (for C-terminal amides) are frequently used, though for a C-terminal acid, a Wang or similar hydroxymethyl-functionalized resin is appropriate. biosynth.com
The formation of the peptide bond between the incoming amino acid and the resin-bound peptide is facilitated by coupling reagents. A widely used and effective combination is N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) . tandfonline.comasianpubs.org These additives act as catalysts and suppress side reactions, leading to higher purity of the final peptide. asianpubs.org The use of modified Fmoc chemistry with effective coupling and activation methods has been shown to enhance the purity and yield of biologically active peptides like Angiotensin II. asianpubs.orgasianpubs.org
| Resin Type | Linker Type | Cleavage Condition | Key Advantage |
| 2-Chlorotrityl Chloride | Trityl | Mildly acidic (e.g., 1-2% TFA in DCM) | Preserves acid-sensitive protecting groups |
| Merrifield | Benzyl | Strong acid (e.g., HF) | Robust and well-established |
| Wang | p-Alkoxybenzyl alcohol | Moderately acidic (e.g., 50-95% TFA) | Common for Fmoc synthesis of C-terminal acids |
Cleavage and Deprotection Protocols
Once the peptide chain is fully assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. The specific protocol depends on the resin and the protecting groups used.
For a peptide synthesized on a 2-chlorotrityl chloride resin , cleavage can be achieved with a solution of acetic acid/trifluoroethanol/dichloromethane (TFE/DCM). peptide.com A mixture of hexafluoroisopropanol (HFIP) in DCM is another effective reagent for cleaving protected peptides from this resin with minimal side reactions. researchgate.net
For peptides synthesized using the Fmoc strategy on Wang or similar resins, a common cleavage cocktail consists of trifluoroacetic acid (TFA) with a scavenger mixture. sigmaaldrich.com A standard mixture is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The scavengers are crucial to "trap" the reactive carbocations generated from the cleavage of the side-chain protecting groups (e.g., t-butyl groups), thereby preventing the modification of sensitive amino acid residues like tryptophan, methionine, and tyrosine. sigmaaldrich.com Following cleavage, the peptide is typically precipitated from the cleavage mixture using cold diethyl ether. peptide.com
Rigorous Analytical Techniques for Peptide Homogeneity and Integrity Assessment
After synthesis and cleavage, the crude peptide product is a mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from the cleavage process. Therefore, rigorous analytical techniques are essential to assess the purity and confirm the identity of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Purification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of synthetic peptides. nih.govepa.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides.
In RP-HPLC, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the components. nih.gov The desired peptide will elute at a specific retention time, and the area of its peak in the chromatogram is proportional to its purity. researchgate.net A sharp, single peak is indicative of a high-purity product. researchgate.net For Angiotensin II, a retention time of approximately 12.1 minutes has been reported under specific chromatographic conditions. nih.gov
Preparative RP-HPLC is then used to purify the target peptide by collecting the fraction corresponding to the main peak. The purity of the collected fractions is then re-assessed by analytical RP-HPLC. Purity levels of ≥97% are often achievable. sigmaaldrich.com
| Parameter | Typical Condition | Purpose |
| Column | C18 reversed-phase | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the gradient |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the gradient |
| Detection | UV absorbance at 214 nm and 280 nm | Detection of peptide bonds and aromatic residues |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Sequence Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide by providing a precise measurement of its molecular weight. acs.org
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large and fragile molecules like peptides. nih.govnih.gov In ESI-MS, the peptide solution is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple positive charges.
For H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, which has a theoretical molecular weight of 1046.19 g/mol , ESI-MS analysis typically shows a series of multiply charged ions. researchgate.net For example, doubly and triply charged ions ([M+2H]²⁺ and [M+3H]³⁺) would be observed at m/z values of approximately 523.8 and 349.6, respectively. nih.govnih.gov The detection of these specific m/z values provides strong evidence for the presence of the correct peptide.
Tandem mass spectrometry (MS/MS) can further confirm the peptide's sequence. researchgate.net In an MS/MS experiment, a specific parent ion (e.g., the [M+2H]²⁺ ion) is selected and fragmented. The resulting fragment ions correspond to the cleavage of specific peptide bonds, and the pattern of these fragments can be used to deduce the amino acid sequence. researchgate.netresearchgate.net For instance, the fragmentation of the Angiotensin II parent ion reveals a dominant fragment ion that can be used for quantification and sequence confirmation. nih.govresearchgate.net
| Analytical Technique | Information Obtained |
| HPLC | Purity and Quantification |
| ESI-MS | Molecular Weight Confirmation |
| ESI-MS/MS | Amino Acid Sequence Confirmation |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS/MS) for Fragment Ion Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of peptides like H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH. When coupled with tandem mass spectrometry (MS/MS), it provides detailed information about the peptide's amino acid sequence through the analysis of its fragment ions.
In a typical MALDI-TOF/TOF experiment, the peptide is co-crystallized with a matrix material that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, which is then accelerated in a time-of-flight analyzer. For MS/MS analysis, a specific precursor ion (in this case, the protonated molecule [M+H]⁺ of the octapeptide) is selected and subjected to collision-induced dissociation (CID). This process breaks the peptide backbone at the amide bonds, generating a series of characteristic fragment ions, primarily of the 'b' and 'y' type. nih.gov The 'b' ions contain the N-terminus of the peptide, while the 'y' ions contain the C-terminus. nih.gov
The analysis of the resulting fragment ion spectrum allows for the confirmation of the amino acid sequence. The mass difference between consecutive b or y ions corresponds to the mass of a specific amino acid residue. For H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, with a monoisotopic mass of 1045.5 Da, the theoretical m/z values for the singly charged b and y ions can be calculated and compared with the experimental data to verify the sequence.
Below is a table of the theoretical monoisotopic masses of the b and y fragment ions for H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH.
| Fragment | Sequence | m/z | Fragment | Sequence | m/z |
|---|---|---|---|---|---|
| b₁ | Asp | 116.03 | y₁ | Gly-OH | 76.02 |
| b₂ | Asp-Arg | 272.13 | y₂ | Pro-Gly-OH | 173.07 |
| b₃ | Asp-Arg-Val | 371.19 | y₃ | His-Pro-Gly-OH | 310.13 |
| b₄ | Asp-Arg-Val-Tyr | 534.26 | y₄ | Ile-His-Pro-Gly-OH | 423.22 |
| b₅ | Asp-Arg-Val-Tyr-Ile | 647.34 | y₅ | Tyr-Ile-His-Pro-Gly-OH | 586.28 |
| b₆ | Asp-Arg-Val-Tyr-Ile-His | 784.40 | y₆ | Val-Tyr-Ile-His-Pro-Gly-OH | 685.35 |
| b₇ | Asp-Arg-Val-Tyr-Ile-His-Pro | 881.45 | y₇ | Arg-Val-Tyr-Ile-His-Pro-Gly-OH | 841.45 |
Studies have shown that MALDI-TOF/TOF analysis of Angiotensin II yields a series of b and y ions that are consistent with its known sequence. researchgate.netnih.gov The presence of a proline residue can sometimes lead to preferential cleavage at the N-terminal side of the proline, resulting in a strong y-ion signal.
Spectroscopic Methods for Conformational Insights (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the secondary structure and conformational changes of peptides in solution. plos.org The CD spectrum of a peptide is sensitive to its backbone conformation and the orientation of its aromatic side chains.
For H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, CD studies have revealed that it is a highly flexible molecule in aqueous solution, lacking a single, dominant conformation. nih.gov However, the environment significantly influences its structure. In less polar solvents, such as trifluoroethanol, the peptide adopts a more ordered conformation. nih.gov This suggests that the hydrophobic core of a receptor could induce a specific, biologically active conformation.
The CD spectrum of this octapeptide is typically characterized by contributions from the peptide backbone in the far-UV region (190-250 nm) and from the aromatic side chains of Tyrosine and Histidine in the near-UV region (250-320 nm). nih.gov Changes in pH can alter the ionization states of the Aspartic acid, Histidine, and Tyrosine residues, as well as the N- and C-termini, leading to conformational rearrangements that are detectable by CD spectroscopy. nih.gov For instance, the titration of the phenolic group of Tyrosine at high pH can cause significant changes in the near-UV CD spectrum, providing insights into the local environment of this residue. nih.gov
Strategies for Mitigating and Characterizing Peptide-Related Impurities
The synthesis of a high-purity peptide like H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is a significant challenge due to the potential for the formation of various peptide-related impurities. These impurities can arise during the solid-phase peptide synthesis (SPPS) process and subsequent purification steps.
Common impurities related to SPPS include:
Deletion sequences: These occur due to incomplete coupling of an amino acid to the growing peptide chain. This can be caused by steric hindrance or aggregation of the peptide on the resin. nih.gov
Insertion sequences: These are less common and result from the addition of more than one amino acid at a single step, often due to impurities in the activated amino acid solution.
Incomplete deprotection of side chains: The protecting groups on the side chains of amino acids like Asp, Arg, Tyr, and His must be completely removed in the final cleavage step. Incomplete removal leads to the formation of peptide-adducts.
Racemization: The chirality of the amino acids can be compromised during activation, leading to the formation of diastereomeric impurities.
Oxidation: Methionine and Tryptophan residues are susceptible to oxidation, though neither is present in this specific octapeptide. However, the Histidine residue can also be prone to oxidation.
Aspartimide formation: The Aspartic acid residue is particularly susceptible to the formation of a five-membered ring aspartimide intermediate, especially when followed by a Glycine (B1666218) residue, as is the case in this peptide. This intermediate can then hydrolyze to form both the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov
To mitigate the formation of these impurities, several strategies are employed:
Optimization of coupling and deprotection steps: Using efficient coupling reagents and allowing sufficient reaction times can minimize the formation of deletion sequences. For "difficult" sequences prone to aggregation, special solvents or elevated temperatures may be used. nih.gov
Use of high-purity building blocks: Ensuring the purity of the Fmoc-amino acid derivatives is crucial to prevent the incorporation of impurities. nih.gov
Careful selection of protecting groups: The choice of side-chain protecting groups that are stable during synthesis but readily cleaved at the final step is critical.
Controlled cleavage and purification: The final cleavage from the resin and removal of protecting groups must be performed under carefully controlled conditions to minimize side reactions. High-performance liquid chromatography (HPLC) is the primary method for purifying the crude peptide and separating it from synthesis-related impurities.
Conformational Dynamics and Structure Activity Relationship Sar Investigations
Computational Modeling of Peptide Conformation and Flexibility
Computational methods provide powerful tools to explore the conformational landscape of peptides like Angiotensin II, offering insights that are often difficult to obtain through experimental techniques alone.
Molecular dynamics (MD) simulations have been instrumental in characterizing the conformational flexibility of Angiotensin II. nih.govacs.org These simulations model the motion of atoms over time, providing a dynamic picture of the peptide's behavior in different environments.
Studies have shown that the solvent environment significantly influences the conformational ensemble of Angiotensin II. In aqueous solutions, the peptide exhibits considerable flexibility, particularly at its N-terminus (from Asp1 to Tyr4). acs.org In contrast, when simulated in a less polar solvent like dimethyl sulfoxide (B87167) (DMSO), which can mimic the hydrophobic environment of a receptor binding pocket, the peptide adopts a more restricted set of conformations. nih.govacs.org
Key findings from MD simulations include:
The C-terminal region (from Tyr4 to Phe8) is generally more structurally conserved than the N-terminus in both water and DMSO. acs.org
In DMSO, a salt bridge between the side chains of Asp1 and Arg2 and a hydrogen bond between the imidazole (B134444) ring of His6 and the carboxylate of Phe8 have been observed, features that may be important for receptor binding. nih.govacs.org
These simulations have identified multiple backbone conformers, with a significantly larger number being accessible in an aqueous environment compared to DMSO, highlighting the peptide's ability to adapt its conformation to its surroundings. acs.org
While direct structural data for Angiotensin II bound to its receptors remains challenging to obtain, homology modeling has been a valuable tool for predicting the three-dimensional structure of the AT1 receptor. nih.govnih.gov This technique builds a model of a target protein based on the known structure of a related homologous protein.
By modeling the AT1 receptor, researchers can perform docking studies to predict how Angiotensin II and its analogs bind. nih.govresearchgate.net These models, often refined using molecular dynamics simulations, provide a structural basis for understanding the interactions between the peptide and its receptor, guiding the design of new antagonists. nih.gov The availability of crystal structures for the AT1 receptor in complex with antagonists has further allowed for the validation and refinement of these homology models. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Derivation for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tbzmed.ac.irresearchgate.net For Angiotensin II, QSAR models have been developed to predict the activity of various analogs, aiding in the design of novel receptor antagonists. researchgate.netacs.orgmdpi.com
These models typically use a set of molecular descriptors that quantify various physicochemical properties of the amino acid residues, such as hydrophobicity, size, and electronic properties. By correlating these descriptors with the measured biological activity of a training set of peptides, a predictive model can be generated. This approach helps to identify the key structural features required for potent and selective receptor binding.
Rational Design Principles for Amino Acid Substitutions and Modifications
The systematic substitution of amino acids in the Angiotensin II sequence has been a cornerstone of SAR studies, providing detailed insights into the role of each residue.
Alanine (B10760859) scanning is a widely used technique where each amino acid residue in a peptide is systematically replaced by alanine. wikipedia.org This allows for the assessment of the contribution of each side chain to the peptide's activity.
An alanine scan of Angiotensin II revealed the following insights into its antiplasmodial activity:
Substitution of Ile5 or His6 with alanine had minor effects on the activity. nih.gov
Replacement of residues such as Tyr4, Phe8, Arg2, and Asp1 with alanine resulted in a significant reduction in activity, highlighting their critical role. nih.gov
These findings underscore the importance of specific side chains for the biological function of Angiotensin II.
The incorporation of non-native D-amino acids into the peptide backbone can have profound effects on its conformation, stability, and biological activity.
Studies on Angiotensin II analogs have shown that:
Substitution of L-amino acids with their D-isomers in the core of the peptide (positions 2-7) generally leads to inactive or weakly antagonistic compounds. nih.govacs.org
In contrast, substituting the C-terminal Phe8 with a D-amino acid can result in potent antagonists. nih.govacs.org This suggests that the stereochemistry at this position is a critical determinant for switching from agonist to antagonist activity.
The introduction of D-amino acids can also enhance the peptide's resistance to degradation by peptidases, potentially increasing its in vivo potency and duration of action. acs.org
These stereochemical modifications provide a powerful strategy for modulating the pharmacological profile of Angiotensin II analogs.
Influence of Terminal Modifications on Conformational and Binding Properties
N-terminal Acetylation
N-terminal acetylation is a widespread protein modification in eukaryotes, affecting a large percentage of proteins. researchgate.netplos.org This process involves the addition of an acetyl group to the N-terminal amino group of a polypeptide, a reaction catalyzed by N-terminal acetyltransferases (NATs). plos.orgnih.gov This modification neutralizes the positive charge of the N-terminal amine, which can have profound effects on protein structure, stability, and function. nih.gov
In the context of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH (Angiotensin II), studies investigating the influence of N-terminal modifications on binding to the angiotensin AT2 receptor have yielded specific insights. Research on analogues of angiotensin II has shown that the removal or acetylation of the primary amine at the N-terminus does not significantly alter the peptide's binding affinity for the AT2 receptor. nih.gov However, progressive alkylation of this primary amine was found to considerably increase the affinity. nih.gov This suggests that while the presence of a positive charge at the N-terminus is not critical for AT2 receptor binding, modifications that alter the steric and electronic properties of this terminus can modulate the interaction. nih.gov
It is important to note the distinct pharmacological profiles of angiotensin receptors. The structure-activity relationships at the N-terminus of angiotensin II differ fundamentally between the AT1 and AT2 receptors. nih.gov
Table 1: Influence of N-terminal Modifications of Angiotensin II on AT2 Receptor Affinity
| Modification | Effect on Affinity | Reference |
| Removal of Primary Amine | No noticeable influence | nih.gov |
| Acetylation of Primary Amine | No noticeable influence | nih.gov |
| Progressive Alkylation | Significantly increased affinity | nih.gov |
This table summarizes the observed effects of modifying the N-terminal primary amine of Angiotensin II on its binding affinity to the AT2 receptor.
C-terminal Amidation
C-terminal amidation is another crucial post-translational modification that replaces the C-terminal carboxylic acid group with an amide. This modification is essential for the full biological activity of many peptide hormones and neuropeptides. nih.gov The conversion of a C-terminal glycine-extended peptide into a C-terminally amidated peptide is carried out by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). nih.gov
Furthermore, C-terminal amidation can render peptides less susceptible to degradation by carboxypeptidases, thereby extending their biological half-life. ucl.ac.uk While direct studies on the C-terminal amidation of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH are not extensively detailed in the provided context, the general principles derived from other bioactive peptides strongly suggest that amidation would likely enhance its stability and could modulate its receptor binding affinity and activity.
Table 2: General Effects of C-terminal Amidation on Bioactive Peptides
| Property | Effect of Amidation | Rationale | References |
| Charge | Neutralizes negative charge of C-terminus | Replacement of carboxylate with an amide group | nih.gov |
| Hydrophobicity | Increases | Loss of the charged carboxylate group | nih.gov |
| Receptor Binding | Can increase affinity and activity | Potential for new hydrogen bonding; altered conformation | nih.govucl.ac.uk |
| Stability | Increases resistance to carboxypeptidases | Amide bond is not a substrate for these enzymes | ucl.ac.uk |
This table outlines the general consequences of C-terminal amidation on the physicochemical and biological properties of peptides, which are applicable to H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH.
Molecular Mechanisms of Biological Activity and Cellular Signaling
Elucidation of Receptor Binding Affinity and Selectivity
The cellular response to Angiotensin II is dictated by its binding to specific receptors. The affinity and selectivity of this binding determine the nature and magnitude of the downstream signaling.
Angiotensin II primarily interacts with two high-affinity G protein-coupled receptors (GPCRs): the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). wikipedia.orgnih.gov While these two receptor subtypes share only about 30-32% sequence homology, they bind Angiotensin II with similarly high affinity. wikipedia.orgresearchgate.net The majority of the well-characterized physiological actions of Angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion, are mediated through the AT1R. wikipedia.orgportlandpress.com
The AT1R and AT2R often produce opposing effects. mdpi.com While AT1R activation is linked to vasoconstriction, cellular growth, and proliferation, AT2R activation is associated with vasodilation and anti-proliferative effects. portlandpress.comnih.gov Some studies have suggested that the AT1R can form heterodimers with other GPCRs, including the AT2R, which can alter G-protein activation and receptor sequestration, adding another layer of regulatory complexity. ahajournals.org
| Receptor | Primary Function | Key Locations |
|---|---|---|
| AT1 Receptor (AT1R) | Mediates most classical effects of Angiotensin II, including vasoconstriction, cell growth, and inflammation. portlandpress.comnih.gov | Heart, blood vessels, kidney, adrenal cortex, brain. wikipedia.orgwikipedia.org |
| AT2 Receptor (AT2R) | Often opposes AT1R actions, leading to vasodilation and apoptosis. mdpi.comnih.gov | Brain, adrenal gland, kidney. nih.govoup.com |
The binding of Angiotensin II to its receptors is a highly specific interaction dictated by the chemical properties of the peptide and the structure of the receptor's binding pocket. Despite the low sequence homology between AT1R and AT2R, molecular modeling and photoaffinity labeling studies suggest that Angiotensin II adopts a similar extended conformation when bound to either receptor. nih.gov The binding is thought to occur parallel to the transmembrane domains of the receptors. nih.gov
Specific amino acid residues within the receptors are critical for ligand binding. For the AT1R, residues like Arg-167 in the second extracellular loop have been shown to be crucial for the binding of both Angiotensin II and synthetic antagonists. nih.gov The interaction involves multiple contact points between the peptide and various transmembrane domains of the receptor. Although both receptors bind Angiotensin II with high affinity, the specific epitope recognition differs, allowing for the development of highly selective antagonist drugs that can differentiate between AT1R and AT2R. cncb.ac.cnnih.gov For instance, ARBs (angiotensin receptor blockers) exhibit a 10,000 to 30,000 times greater affinity for the AT1 receptor over the AT2 receptor. nih.gov
Analysis of Intracellular Signal Transduction Pathways Activated or Modulated
Upon binding to its receptors, particularly the AT1R, Angiotensin II initiates a diverse array of intracellular signaling cascades. These pathways are responsible for translating the extracellular signal into a specific cellular response. nih.gov
The AT1 receptor is a canonical GPCR that couples to several classes of heterotrimeric G proteins, most notably Gq/11, G12/13, and Gi. nih.govnih.gov
PLC/IP3/DAG Pathway : The primary and most well-understood pathway involves the activation of the Gq/11 protein. nih.govwikipedia.org This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comebi.ac.uk IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores. amazonaws.comresearchgate.net The rise in cytosolic Ca2+, along with DAG, activates various isoforms of protein kinase C (PKC). wikipedia.orgamazonaws.com This Gq/11-PLC-IP3/DAG cascade is central to many of Angiotensin II's rapid effects, including smooth muscle contraction. amazonaws.com
cAMP Pathway : Angiotensin II can also influence cyclic adenosine monophosphate (cAMP) levels. Through coupling with the inhibitory G protein (Gi), AT1R activation can inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations. wikipedia.orgphysiology.org This action can counteract the effects of other signaling pathways that are stimulated by cAMP. physiology.orgnih.gov For example, by reducing cAMP levels and subsequent PKA activity, Angiotensin II can prevent the inhibitory phosphorylation of certain transporters. physiology.orgbohrium.com However, in some cell types, Angiotensin II has been observed to stimulate cAMP production through a PKCα-mediated mechanism. ahajournals.org
| G-Protein | Effector Enzyme | Second Messengers | Primary Downstream Effect |
|---|---|---|---|
| Gq/11 | Phospholipase C (PLC) | IP3 and DAG | Ca2+ release, PKC activation. ebi.ac.uk |
| Gi | Adenylyl Cyclase (inhibited) | cAMP (decreased) | Counteracts cAMP/PKA-mediated effects. physiology.orgnih.gov |
Beyond classical G-protein signaling, the AT1R can activate pathways typically associated with growth factors by transactivating receptor tyrosine kinases (RTKs). ahajournals.orgnih.gov This involves Angiotensin II binding to the AT1R, which then leads to the phosphorylation and activation of nearby RTKs, such as the epidermal growth factor receptor (EGFR) or the platelet-derived growth factor receptor (PDGFR). nih.govnih.govscielo.br
This transactivation is a key mechanism for activating the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). mdpi.comahajournals.org The signaling pathway often involves the activation of non-receptor tyrosine kinases like Src. ahajournals.orgnih.gov Activation of the ERK cascade is a critical step in mediating the longer-term effects of Angiotensin II, such as cell growth, hypertrophy, and gene expression. ahajournals.orgnih.gov Studies have shown that Angiotensin II can activate ERK through at least two pathways: a Ras-independent, PKC-dependent pathway and a latent, Ras-dependent pathway that involves EGFR transactivation. bohrium.comembopress.org
Angiotensin II significantly modulates the activity of various membrane ion channels, which in turn affects cellular excitability and intracellular calcium concentration ([Ca2+]i). nih.govnih.gov The activation of the PLC/IP3 pathway leads to a rapid release of Ca2+ from intracellular stores, causing a transient spike in [Ca2+]i. amazonaws.comnih.gov
This initial release is often followed by a sustained phase of elevated calcium, which is maintained by the influx of extracellular Ca2+ through various channels in the plasma membrane. nih.govnih.gov Angiotensin II has been shown to modulate voltage-dependent calcium channels, potassium channels, and other cationic channels. nih.govnih.gov In some cells, the sustained calcium signaling manifests as coordinated oscillations. biorxiv.orgahajournals.org This intricate regulation of intracellular calcium is fundamental to processes ranging from vasoconstriction to the control of gene expression and renin secretion. amazonaws.comahajournals.org
Mechanisms of Cell-to-Cell Communication and Intercellular Signaling
There is currently no specific information available in scientific literature detailing the mechanisms by which H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH participates in cell-to-cell communication or intercellular signaling. Peptides are known to act as signaling molecules in a wide array of biological processes. researchgate.net They can function as neurotransmitters, hormones, or growth factors, mediating communication between cells by binding to specific receptors on the cell surface. This binding typically initiates a cascade of intracellular events, leading to a specific cellular response.
For a novel or uncharacterized peptide such as H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, its role in intercellular signaling would depend on several factors:
Receptor Binding: Its ability to bind with high affinity and specificity to cell surface receptors (e.g., G protein-coupled receptors, ion channels).
Bioavailability and Stability: Its ability to travel between cells or through the bloodstream to reach target cells without being degraded.
Cellular Target: The types of cells that express the specific receptors for this peptide.
Without experimental data, any potential role for H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH as a signaling molecule remains speculative. Research would be required to identify its potential receptors and downstream signaling pathways.
Interference with Protein-Protein and Protein-Peptide Interactions
Detailed research findings on how H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH interferes with protein-protein and protein-peptide interactions are not available. Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, including signal transduction, DNA replication, and metabolic control. nih.govnih.gov Peptides can modulate these interactions in several ways: researchgate.net
Competitive Inhibition: A peptide might mimic the binding site of a protein, thereby preventing its natural interaction partner from binding.
Allosteric Modulation: A peptide could bind to a site on a protein distinct from the interaction interface, inducing a conformational change that either enhances or inhibits the protein's ability to bind to other molecules.
Stabilization of Interactions: Conversely, a peptide could act as a "molecular glue," stabilizing the interaction between two proteins.
The ability of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH to interfere with PPIs would be dictated by its amino acid sequence and three-dimensional structure. Given its similarity to Angiotensin II, it is plausible that it might interact with components of the renin-angiotensin system, but this has not been experimentally verified. drugbank.com Determining the specific PPIs affected by this peptide would necessitate screening studies, such as yeast two-hybrid screens or co-immunoprecipitation assays, followed by detailed biophysical characterization of any identified interactions. youtube.com
Table 1: Research Approaches to Characterize Peptide Interactions
| Interaction Type | Investigative Method | Objective |
| Peptide-Receptor Binding | Radioligand Binding Assays, Surface Plasmon Resonance (SPR) | To determine binding affinity and kinetics to cell surface receptors. |
| Cellular Signaling | Second Messenger Assays (e.g., cAMP, Ca2+), Kinase Activity Assays | To identify the intracellular signaling pathways activated by peptide-receptor binding. |
| Protein-Protein Interactions | Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), Affinity Purification-Mass Spectrometry (AP-MS) | To identify proteins that physically interact with the peptide or whose interactions are modulated by the peptide. nih.gov |
| Structural Analysis | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide in complex with its binding partners, revealing the molecular basis of the interaction. |
Table 2: Potential Research Areas for H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH
| Research Area | Rationale | Potential Significance |
| Cardiovascular System | Analogy to Angiotensin II, a key regulator of blood pressure. wikipedia.orgmayoclinic.org | Discovery of a novel modulator of the renin-angiotensin system with potentially different effects than Angiotensin II. |
| Neuroscience | Many peptides function as neurotransmitters or neuromodulators in the central nervous system. nih.gov | Identification of new signaling pathways in the brain. |
| Immunology | Peptides can act as immunomodulators, influencing inflammatory responses. mdpi.com | Development of new therapeutic agents for inflammatory or autoimmune diseases. |
Enzymatic Processing, Metabolism, and Biological Stability
Identification of Endogenous Precursors and Biosynthetic Pathways
Angiotensin II is the principal effector molecule of the Renin-Angiotensin System (RAS), a critical hormonal cascade. The biosynthetic pathway is initiated from a precursor protein, angiotensinogen (B3276523). wikipedia.orgassaygenie.com
Angiotensinogen is a glycoprotein primarily synthesized and secreted into the circulation by the liver. nih.gov The production of angiotensinogen can be influenced by various factors, including corticosteroids, estrogens, thyroid hormones, and Angiotensin II itself. wikipedia.org The rate-limiting step in the formation of Angiotensin II is the enzymatic cleavage of the N-terminus of angiotensinogen by renin. nih.gov
Renin, an aspartyl protease, is synthesized and released by the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels. nih.govnih.gov Renin specifically cleaves the bond between Leucine and Valine residues on angiotensinogen to release the inactive decapeptide, Angiotensin I (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH).
The final step in the primary biosynthetic pathway is the conversion of Angiotensin I to the biologically active Angiotensin II. This conversion is predominantly catalyzed by the Angiotensin-Converting Enzyme (ACE). wikipedia.orgassaygenie.com ACE is a dipeptidyl carboxypeptidase that removes the C-terminal dipeptide (His-Leu) from Angiotensin I. jpp.krakow.pl While ACE is found in various tissues, it is particularly abundant on the surface of endothelial cells in the lungs. wikipedia.org
Table 1: Key Components of the Angiotensin II Biosynthetic Pathway
| Component | Type | Primary Site of Production | Function |
| Angiotensinogen | Glycoprotein Precursor | Liver | Substrate for Renin |
| Renin | Aspartyl Protease | Kidney (Juxtaglomerular Cells) | Cleaves Angiotensinogen to form Angiotensin I |
| Angiotensin I | Decapeptide | Circulation | Inactive precursor to Angiotensin II |
| Angiotensin-Converting Enzyme (ACE) | Dipeptidyl Carboxypeptidase | Lungs, Endothelial Cells | Converts Angiotensin I to Angiotensin II |
| Angiotensin II | Octapeptide | Circulation, Tissues | Active effector peptide |
Characterization of Proteolytic Enzymes Involved in Peptide Generation and Degradation
The generation and degradation of Angiotensin II are not solely dependent on renin and ACE. A host of other proteolytic enzymes, or peptidases, play crucial roles in modulating its concentration and activity, contributing to the complexity of the RAS.
Angiotensin-Converting Enzyme (ACE): As previously mentioned, ACE is the primary enzyme responsible for generating Angiotensin II from Angiotensin I. wikipedia.org It is a zinc metalloprotease and is also known as kininase II, as it is responsible for the degradation of bradykinin, a potent vasodilator. jpp.krakow.pl
Carboxypeptidases:
Angiotensin-Converting Enzyme 2 (ACE2): This enzyme acts as a key counter-regulator of the RAS. ACE2 is a monocarboxypeptidase that degrades Angiotensin II by removing the C-terminal phenylalanine residue to form the heptapeptide (B1575542) Angiotensin-(1-7). nih.govresearchgate.net Angiotensin-(1-7) often has effects that oppose those of Angiotensin II, such as vasodilation. assaygenie.com ACE2 can also cleave Angiotensin I to form Angiotensin-(1-9), which can then be converted to Angiotensin-(1-7) by ACE. jpp.krakow.plresearchgate.net
Prolyl Carboxypeptidase (PCP): This enzyme can also convert Angiotensin II to Angiotensin-(1-7). researchgate.net
Aminopeptidases:
Aminopeptidase A (APA): This enzyme cleaves the N-terminal aspartic acid residue from Angiotensin II to form Angiotensin III (H-Arg-Val-Tyr-Ile-His-Pro-Gly-OH). researchgate.netnih.govmdpi.com Angiotensin III retains significant biological activity, including about 40% of the pressor activity and 100% of the aldosterone-stimulating activity of Angiotensin II. wikipedia.org
Aminopeptidase N (APN): This peptidase further degrades Angiotensin III by removing the N-terminal arginine residue, resulting in the formation of Angiotensin IV (H-Val-Tyr-Ile-His-Pro-Gly-OH). researchgate.netnih.gov
Other enzymes like neprilysin and various endopeptidases also contribute to the degradation of Angiotensin II and its metabolites into smaller, inactive peptide fragments. researchgate.netresearchgate.net
While the classical pathway involves renin and ACE, alternative pathways for Angiotensin II generation exist, some of which involve serine proteases.
Proprotein Convertases: Renin is synthesized as an inactive precursor, prorenin. The conversion of prorenin to active renin involves proteolytic cleavage by enzymes such as proprotein convertases (a family of subtilisin-like serine proteases). nih.govmdpi.com This activation step is crucial for initiating the entire RAS cascade.
Chymase: In certain tissues, particularly the heart, chymase, a serine protease, can convert Angiotensin I to Angiotensin II. nih.govmdpi.com This ACE-independent pathway is significant because it is not blocked by ACE inhibitor drugs and may contribute to the local production of Angiotensin II in specific tissues. mdpi.comahajournals.org Other serine proteases like cathepsin G and kallikrein have also been shown to be capable of generating Angiotensin II. mdpi.comresearchgate.net
Assessment of Peptide Half-Life and Degradation Products in Biological Milieux
The biological effects of Angiotensin II are transient due to its rapid degradation in both circulation and tissues. This rapid turnover is essential for the precise regulation of its physiological actions.
The half-life of Angiotensin II in the bloodstream is remarkably short, estimated to be around 30 seconds to less than a minute. wikipedia.orgnih.gov In contrast, within tissues, its half-life is considerably longer, potentially lasting from 15 to 30 minutes. wikipedia.orgahajournals.org This longer tissue half-life may be due to receptor-mediated internalization, which protects the peptide from rapid degradation by circulating peptidases. ahajournals.org
The degradation of Angiotensin II results in several biologically active and inactive metabolites. The primary degradation products and the enzymes responsible are outlined below.
Table 2: Major Degradation Products of Angiotensin II and Associated Enzymes
| Degradation Product | Amino Acid Sequence | Generating Enzyme(s) | Biological Activity |
| Angiotensin III | H-Arg-Val-Tyr-Ile-His-Pro-Gly-OH | Aminopeptidase A (APA) | Active (retains aldosterone-stimulating and some pressor activity) wikipedia.orgnih.gov |
| Angiotensin-(1-7) | H-Asp-Arg-Val-Tyr-Ile-His-Pro-OH | ACE2, Prolyl Carboxypeptidase | Active (often counter-regulatory to Angiotensin II) researchgate.netresearchgate.net |
| Angiotensin IV | H-Val-Tyr-Ile-His-Pro-Gly-OH | Aminopeptidase N (APN) (from Angiotensin III) | Active (has distinct receptors and functions) researchgate.netnih.gov |
| Inactive Fragments | e.g., Angiotensin-(1-5) | ACE, Neprilysin (from Angiotensin-(1-7)) | Inactive researchgate.netnih.gov |
Strategies for Enhancing Peptide Stability Against Proteolytic Degradation in Research Models
The inherent instability of Angiotensin II presents challenges for its use in experimental research, where sustained and controlled activity is often required. Consequently, various strategies have been developed to enhance its stability.
One major approach involves the chemical modification of the peptide structure to make it less susceptible to cleavage by peptidases. This can include:
Amino Acid Substitution: Replacing susceptible amino acids with non-natural or D-amino acids can hinder recognition by proteolytic enzymes. For instance, the substitution of the N-terminal aspartic acid with sarcosine (Sar1) has been shown to inhibit catabolism. nih.gov
Cyclization: Creating cyclic analogs of Angiotensin II can confer greater enzymatic stability and receptor selectivity. Cyclization can be achieved by forming an amide linkage between amino acid side chains at positions that are less critical for biological activity. nih.gov
Another strategy focuses not on modifying the peptide itself, but on modulating the enzymatic environment. This can involve the use of peptidase inhibitors in experimental setups to slow the degradation of the administered Angiotensin II.
Furthermore, the development of recombinant ACE2 has been explored as a therapeutic approach to enhance the degradation of Angiotensin II in conditions where its levels are pathologically elevated, thereby controlling its activity. researchgate.net These strategies are crucial for accurately studying the peptide's function in various research models.
Investigation of Physiological Roles and Pathological Implications in Preclinical Research Models
Cardiovascular System Homeostasis and Dysregulation
Angiotensin II is a key regulator of cardiovascular homeostasis, but its sustained activity is a major contributor to cardiovascular pathology. nih.gov Preclinical models have been pivotal in elucidating the dual nature of this peptide in the cardiovascular system.
Angiotensin II is one of the most potent vasoconstrictors known, playing a critical role in the acute regulation of vascular tone and blood pressure. oup.commdpi.com Its primary mechanism of action involves binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein-coupled receptor located on the surface of vascular smooth muscle cells. mdpi.comcambridge.org This interaction triggers a cascade of intracellular signaling events, leading to smooth muscle contraction and an increase in vascular resistance. mdpi.com
However, the action of Angiotensin II on the vasculature is complex. On endothelial cells, Angiotensin II can also stimulate AT1 receptors, which paradoxically leads to the production of vasodilatory substances like nitric oxide. mdpi.com This effect can moderate the direct vasoconstrictor action on the adjacent smooth muscle cells. mdpi.com In contrast, the Angiotensin II Type 2 (AT2) receptor often mediates opposing effects. ahajournals.org Activation of the AT2 receptor has been linked to vasodilation, potentially by activating the bradykinin-nitric oxide-cGMP system, thereby counterbalancing the AT1 receptor-mediated vasoconstriction. oup.comahajournals.orgnih.gov
Chronic exposure to elevated levels of Angiotensin II is a well-established driver of hypertension and subsequent adverse cardiac remodeling. The continuous subcutaneous infusion of Angiotensin II is a widely utilized and translationally relevant preclinical model to induce hypertension in rodents. innoserlaboratories.commdpi.com This model faithfully recapitulates many features of human hypertensive heart disease, including a sustained increase in blood pressure. innoserlaboratories.com
In these models, Angiotensin II directly promotes pathological changes in the heart, independent of its effects on blood pressure. ahajournals.org It induces cardiac hypertrophy, characterized by an increase in the heart-weight-to-body-weight ratio. innoserlaboratories.com At the cellular level, Angiotensin II stimulates the proliferation and hypertrophy of cardiac myocytes and the proliferation of cardiac fibroblasts. innoserlaboratories.comahajournals.org This leads to an accumulation of extracellular matrix proteins, resulting in cardiac fibrosis. innoserlaboratories.comnih.gov Studies in rat models have shown that Angiotensin II infusion leads to an increased expression of profibrotic and hypertrophic markers, including transforming growth factor-beta 1 (TGF-β1), fibronectin, and collagen. ahajournals.org Furthermore, in hypertensive animal models, locally produced cardiac Angiotensin II has been shown to exacerbate cardiac remodeling by increasing inflammation, oxidative stress, and apoptosis. nih.gov
| Model | Key Findings | Reference |
| Angiotensin II-Infused Mouse | Progressive hypertensive cardiac remodeling, left ventricular dysfunction, and cardiac fibrosis. | innoserlaboratories.com |
| Angiotensin II-Infused Rat | Induces a shift to the fetal phenotype of cardiac myocytes and increases ventricular TGF-β1 mRNA independent of hypertension. | ahajournals.org |
| Transgenic Mice with Cardiac-Specific Angiotensin II Expression | In the presence of hypertension, cardiac Angiotensin II enhances ventricular hypertrophy, fibrosis, inflammation, and oxidative stress. | nih.gov |
| Smad7 Knockout Mice | Loss of Smad7 enhances Angiotensin II-induced cardiac remodeling and dysfunction. | plos.org |
Neurobiological Functions and Central Nervous System Modulation
Beyond its peripheral effects, Angiotensin II also exerts significant influence within the central nervous system, where a local RAS is present. nih.gov Preclinical studies have begun to unravel its complex role in cognitive processes and neuronal injury.
The influence of Angiotensin II on learning and memory is multifaceted, with preclinical studies presenting seemingly contradictory findings. nih.gov Some research in rodents suggests that acute or subacute administration of Angiotensin II can enhance learning and memory. nih.gov Conversely, chronic stimulation with Angiotensin II is associated with cognitive impairment. nih.gov The proposed mechanisms for this decline in cognitive function include a reduction in cerebral blood flow, an increase in oxidative stress and neuroinflammation, and the promotion of cellular senescence within the brain. nih.gov
In the context of cerebral ischemia, the effects of Angiotensin II appear to be receptor-dependent, with the AT2 receptor playing a significant neuroprotective role. nih.govnih.gov In rat models of middle cerebral artery occlusion, a model for ischemic stroke, activation of the AT2 receptor has been demonstrated to be protective. nih.gov Treatment with AT2 receptor agonists led to a reduction in the infarct area. nih.gov This neuroprotective effect is believed to be mediated, at least in part, by the suppression of the post-ischemic immune and inflammatory response. nih.gov Specifically, AT2 receptor activation was associated with decreased levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and an increase in the anti-inflammatory cytokine interleukin-10. nih.gov Importantly, these neuroprotective effects have been shown to be sustained long-term in aged rats, suggesting potential clinical relevance. nih.gov
| Model | Intervention | Key Findings | Reference |
| Rat Middle Cerebral Artery Occlusion | AT2 Receptor Agonist (CGP42112) | Decreased infarct area, reduced expression of pro-inflammatory cytokines (IL-1β, TNF-α), and increased expression of anti-inflammatory cytokine (IL-10). | nih.gov |
| Aged Rat Transient Monofilament Middle Cerebral Artery Occlusion | AT2 Receptor Agonist (C21) | Sustained reduction in infarct volume and improved neurological function for up to 3 weeks post-stroke. | nih.gov |
Inflammatory Processes and Immune System Modulation
A growing body of preclinical evidence has established Angiotensin II as a potent pro-inflammatory mediator, linking the RAS to the immune system. embopress.orgnih.govresearchgate.net It has been shown to activate both the innate and adaptive immune responses. nih.gov The majority of these pro-inflammatory actions are mediated through the AT1 receptor. nih.gov
Angiotensin II promotes inflammation through several mechanisms. It stimulates the production and release of a variety of pro-inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), from inflammatory and resident tissue cells. embopress.org This, in turn, facilitates the recruitment of inflammatory cells like macrophages and leukocytes to sites of injury. embopress.orgresearchgate.net Furthermore, Angiotensin II upregulates the expression of adhesion molecules, including E-selectin, VCAM-1, and ICAM-1, on the surface of endothelial cells, which is a critical step for the adhesion and subsequent migration of leukocytes into tissues. cambridge.orgresearchgate.net Angiotensin II also directly activates dendritic cells, which are key antigen-presenting cells, enhancing their maturation, migration, and ability to initiate immune responses. embopress.org Conversely, the AT2 receptor is emerging as a counter-regulatory component, with its activation being linked to anti-inflammatory effects. nih.gov
Regulation of Proinflammatory Cytokine Production
There is currently no available scientific literature detailing the effects of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH on the production of proinflammatory cytokines in preclinical research models.
Influence on Innate Immune Responses (e.g., Toll-like Receptor 4 pathway)
Specific studies investigating the influence of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH on innate immune responses, including any interaction with the Toll-like Receptor 4 (TLR4) pathway, have not been identified in the available scientific literature.
Cellular Growth and Angiogenesis Regulation
Inhibition of Cell Proliferation in Disease Models
There is a lack of published research on the inhibitory effects of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH on cell proliferation in any preclinical disease models.
Modulation of Neovascularization Pathways
No studies detailing the modulation of neovascularization pathways by H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH have been found in the scientific literature.
Reproductive System Physiology and Function
The role of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH in reproductive system physiology and function remains uninvestigated in preclinical models, as no relevant studies are currently available.
Advanced Research Directions and Emerging Methodologies
Discovery of Novel Biological Activities and Unconventional Signaling Pathways
Initial research into H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, also known as [Gly8]-Angiotensin II, has revealed a distinct activity profile compared to its parent molecule, Angiotensin II. While Angiotensin II is a potent agonist for both AT1 and AT2 receptors, studies have shown that [Gly8]-Angiotensin II has a markedly reduced affinity for both, particularly the AT1 receptor. nih.gov This has led researchers to investigate its potential for biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor. This could lead to the development of drugs with more specific effects and fewer side effects.
Furthermore, the substitution of glycine (B1666218) at position 8 has prompted investigations into its interactions with other, less conventional receptors of the RAS, such as the Mas receptor, which is part of the protective arm of the RAS. vulcanchem.com The exploration of these alternative signaling pathways is a key area of current research, aiming to uncover novel therapeutic applications for this peptide analog. For instance, a related analog, [Sar1,Gly8] Angiotensin II, has been identified as a selective antagonist for the AT1 receptor subtype, highlighting how modifications to the Angiotensin II backbone can create tools to dissect receptor-specific functions. nih.gov
Integration of Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding
To gain a comprehensive understanding of the cellular and systemic effects of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, researchers are increasingly turning to omics technologies. Proteomics and metabolomics allow for the large-scale analysis of proteins and metabolites, providing a snapshot of the global changes induced by the peptide.
Proteomics: By employing techniques like mass spectrometry-based proteomics, researchers can identify and quantify thousands of proteins in cells or tissues treated with the peptide. This can reveal which signaling pathways are activated or inhibited. For example, proximity labeling proteomics has been used to map the proteins that interact with the AT1 receptor upon binding of different ligands, providing insights into the molecular basis of biased agonism. nih.gov Similar approaches could be used to delineate the specific protein interaction network engaged by H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological sample. Non-targeted metabolomics using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) can reveal metabolic pathways perturbed by the peptide. frontiersin.org Studies on Angiotensin II have shown it induces significant changes in metabolic pathways, such as steroid hormone biosynthesis. frontiersin.org Applying these methods to H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH could uncover unique metabolic signatures and potential biomarkers for its activity.
Table 1: Application of Omics Technologies in Angiotensin Analog Research
| Omics Technology | Methodology Example | Potential Application for H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH | Reference |
|---|---|---|---|
| Proteomics | Proximity Labeling followed by Mass Spectrometry | Mapping the receptor-proximal proteome to identify unique signaling partners and pathways compared to Angiotensin II. | nih.gov |
| Metabolomics | UPLC-MS based non-targeted metabolomics | Identifying systemic metabolic shifts and potential biomarkers of peptide activity in serum or tissues. | frontiersin.org |
Application of Gene Editing and Knockout Models for Functional Characterization
The advent of precise gene-editing technologies like CRISPR-Cas9 has revolutionized the functional characterization of peptides and their receptors. researchgate.netnih.govahajournals.org These tools, along with traditional knockout animal models, are invaluable for dissecting the in vivo roles of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH.
Gene Editing: CRISPR-Cas9 can be used to introduce specific mutations into receptor genes, such as the AT1 or AT2 receptors, to study how these changes affect the binding and signaling of the peptide. ahajournals.org For example, studies have used CRISPR-Cas9 to target the angiotensinogen (B3276523) gene in the liver, leading to a sustained reduction in blood pressure in hypertensive animal models. ahajournals.orgnih.gov This demonstrates the power of gene editing to probe the function of the entire renin-angiotensin system.
Knockout Models: Animal models in which specific receptor genes have been "knocked out" are crucial for determining which receptors mediate the effects of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH. For instance, studies using AT1A receptor knockout mice have been instrumental in defining the role of this receptor in cardiac remodeling after a myocardial infarction. ahajournals.orgjax.orgnih.govnih.gov By administering the peptide to various knockout strains, researchers can pinpoint its primary molecular targets and physiological functions.
Development of High-Throughput Screening Assays for Peptide Activity Profiling
To accelerate the discovery of new peptide analogs with desired activities and to better characterize existing ones like H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, high-throughput screening (HTS) assays are essential. These assays allow for the rapid testing of large numbers of compounds for their ability to interact with and modulate the activity of target receptors. nih.govresearchgate.net
Methods such as affinity mass spectrometry screening are being developed to identify ligands for G protein-coupled receptors (GPCRs) like the angiotensin receptors directly from cell membranes. rsc.org Other HTS approaches include receptor-binding assays and functional assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels. Immobilized AT1 receptors have also been used in affinity chromatography for the high-throughput screening of potential antihypertensive compounds. nih.gov Adapting these HTS platforms would enable a comprehensive profiling of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH's activity across a range of receptors and signaling pathways.
Bioinformatic and Machine Learning Approaches for Peptide Design and Prediction of Biological Function
Computational approaches, including bioinformatics and machine learning, are becoming increasingly powerful in peptide research. frontiersin.orgfrontiersin.org These methods can predict the biological function of peptides from their sequence and guide the design of new analogs with specific properties.
Bioinformatic Analysis: Molecular dynamics (MD) simulations can model the three-dimensional structure of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH and its interaction with receptors at an atomic level. nih.govacs.org These simulations provide insights into the conformational changes that occur upon binding and how the glycine substitution affects receptor activation. nih.gov Such studies have been instrumental in understanding the structural basis of Angiotensin II's interaction with its receptors. nih.govacs.org
Machine Learning: Machine learning algorithms can be trained on large datasets of peptide sequences and their known biological activities to develop predictive models. mdpi.comarxiv.org These models can then be used to screen virtual libraries of peptides and predict their potential functions, such as whether they are likely to be receptor agonists or antagonists. frontiersin.orgfrontiersin.org This accelerates the discovery process and reduces the need for extensive experimental testing. For H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, these predictive tools can help to hypothesize novel functions and guide the design of future experiments.
Q & A
Q. How to validate AI-generated hypotheses about this peptide’s tertiary structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
